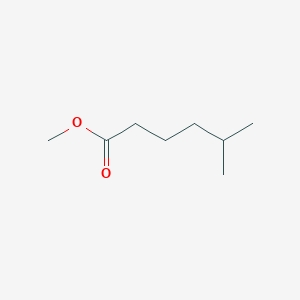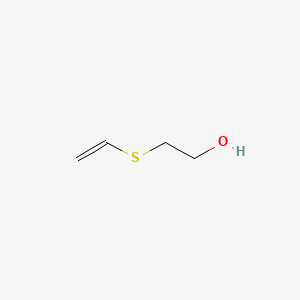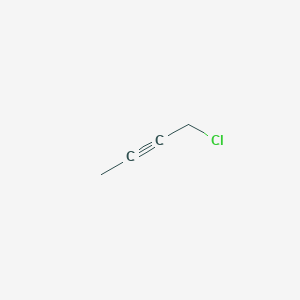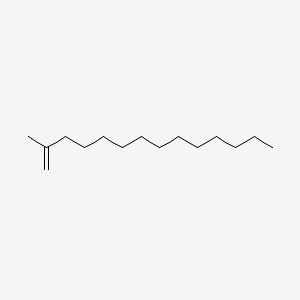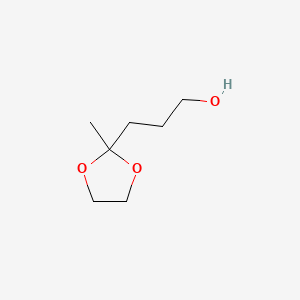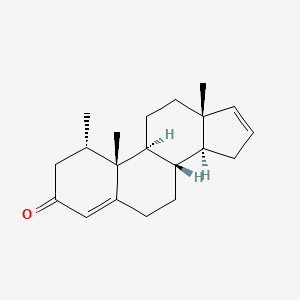
Delanterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Delanterone, being a steroidal compound, can undergo various types of chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Delanterone has been primarily studied for its potential as an antiandrogen. Antiandrogens are compounds that prevent androgens like testosterone from exerting their biological effects in the body. This makes this compound of interest in the fields of chemistry, biology, and medicine, particularly for conditions like acne and androgen-dependent diseases . due to its poor efficacy, it has not seen widespread use or further development.
Mechanism of Action
Delanterone functions as an antiandrogen by binding to androgen receptors, thereby preventing androgens from exerting their effects . This mechanism is similar to other steroidal antiandrogens, which compete with androgens for receptor binding, thus inhibiting their biological activity. The molecular targets involved are primarily the androgen receptors, and the pathways affected include those regulated by androgens.
Comparison with Similar Compounds
Delanterone can be compared with other steroidal antiandrogens such as cyproterone acetate and spironolactone . Unlike this compound, these compounds have been successfully marketed and are used in clinical practice. Cyproterone acetate, for example, is used in the treatment of acne, hirsutism, and prostate cancer. Spironolactone is used as a diuretic and for conditions like heart failure and hypertension. The uniqueness of this compound lies in its specific chemical structure, but its poor efficacy has limited its practical applications.
Similar Compounds
- Cyproterone acetate
- Spironolactone
- Flutamide
- Bicalutamide
These compounds share similar antiandrogenic properties but differ in their chemical structures and clinical applications.
Properties
CAS No. |
63014-96-0 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(1S,8S,9S,10R,13R,14S)-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3/t13-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
GDONNNQFENTLQC-VWTPSIDOSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C2[C@]1([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC2)C)C |
SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


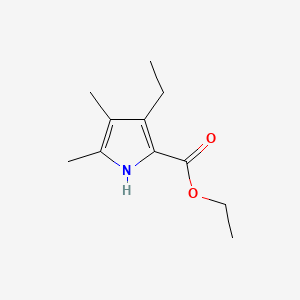

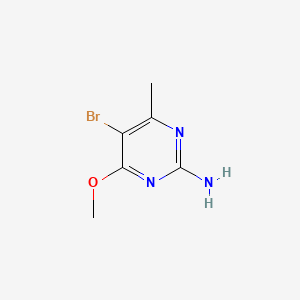
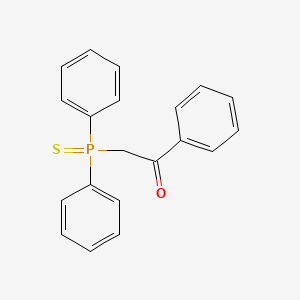


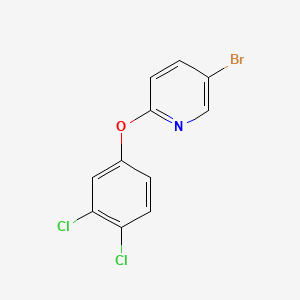
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]acetohydrazide](/img/structure/B1619942.png)
